(1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound characterized by its amine functional group and a substituted phenyl ring. The systematic name indicates that it is a chiral molecule, with the "1S" designation signifying the specific stereochemistry at the chiral center. The presence of two methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological activity.
These reactions are essential for understanding its reactivity in biological systems and synthetic applications.
(1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride has been studied for its potential biological activities, including:
Several methods exist for synthesizing (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride:
These methods allow for variations in yield and purity based on reaction conditions and starting materials.
The applications of (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride span various fields:
Interaction studies are crucial for understanding how (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride interacts with biological targets:
Several compounds share structural similarities with (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Similar methoxy-substituted phenyl ring | Often used in studies related to mood enhancement |
| 2-(3,4-Dimethoxyphenyl)ethanamine | Contains an ethyl chain | Explored for antidepressant properties |
| 4-Methoxyphenethylamine | Single methoxy group on phenyl ring | Demonstrated different receptor interaction profiles |
These compounds highlight the diversity within this structural class while underscoring the unique properties conferred by the specific substitution patterns on the phenyl ring.
Catalytic asymmetric hydrogenation represents a cornerstone in the synthesis of chiral amines. For (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride, this method typically involves the reduction of α,β-unsaturated precursors using transition metal catalysts. A cobalt-based system ligated by electron-rich diphosphines, such as (S,S)-Ph-BPE, has demonstrated exceptional efficacy. Under optimized conditions (40 atm H~2~, room temperature, isopropanol solvent), this system achieves >98% conversion and 97% ee for structurally analogous substrates.
The reaction mechanism involves coordination of the carboxylic acid group to the cobalt center, which orients the substrate for syn-addition of hydrogen. Steric and electronic effects from the 3,4-dimethoxyphenyl group further enhance stereoselectivity. Key parameters include catalyst loading (as low as 0.05 mol%), solvent polarity, and the use of zinc additives to stabilize active catalytic species.
This methodology’s scalability was demonstrated in gram-scale syntheses of related intermediates, underscoring its industrial applicability.
Chiral auxiliaries enable precise stereochemical control by temporarily incorporating stereogenic centers into synthetic intermediates. For the target compound, pseudoephenamine-derived amides have proven effective. The auxiliary directs alkylation or reductive amination steps, with subsequent cleavage yielding the desired (1S)-configured amine.
A representative route involves:
The crystalline nature of pseudoephenamine amides facilitates purification, while NMR analysis reveals sharp diagnostic peaks for monitoring diastereomeric ratios. Compared to traditional auxiliaries like 8-phenylmenthol, pseudoephenamine offers regulatory advantages and comparable stereocontrol (typically >95% de).
Enzymatic resolution leverages the stereospecificity of hydrolases or oxidoreductases to separate enantiomers. Lipases from Candida antarctica have been employed in kinetic resolutions of racemic (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine precursors. For instance, selective acylation of the (R)-enantiomer leaves the (S)-amine unreacted, enabling chromatographic separation.
Dynamic kinetic resolution (DKR) methods combine enzymatic selectivity with metal-catalyzed racemization, achieving near-quantitative yields. A palladium-based catalyst coupled with a protease from Bacillus subtilis converted racemic substrates to (1S)-enantiomers with 99% ee under mild conditions (pH 7.5, 30°C).
Whole-cell biocatalysts expressing (R)-selective transaminases offer a green alternative for amine synthesis. Arthrobacter sp. KNK168 converts 3,4-dimethoxyphenylacetone to (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine using (R)-1-phenylethylamine as an amino donor. Key optimizations include:
This system achieved 126 mM product concentration with >99% ee and 82% conversion yield in bench-scale reactors.
Cytochrome P450-mediated oxidative demethylation represents the primary route of biotransformation for (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride [1]. The compound undergoes extensive oxidative metabolism through multiple cytochrome P450 isoforms, with the dimethoxyphenyl moiety serving as the primary site for enzymatic attack [2]. Research indicates that this biotransformation pathway follows the classical mechanisms established for methoxyphenethylamine compounds, where the methoxy groups attached to the aromatic ring are sequentially removed through oxidative demethylation reactions [1].
The most significant cytochrome P450 isoform involved in this process is CYP2D6, which demonstrates high catalytic efficiency toward the substrate [1]. Studies on structurally related compounds have shown that CYP2D6 catalyzes the O-demethylation of 3- and 4-methoxyphenethylamine derivatives with characteristic Michaelis-Menten kinetics [1]. The intrinsic isotope effect for O-demethylation reactions has been measured at 9.6 for related substrates, indicating that carbon-hydrogen bond breaking represents a partially rate-limiting step in the enzymatic process [1].
Additional cytochrome P450 isoforms contribute to the oxidative demethylation pathway, including CYP1A2, CYP3A4, CYP2B6, CYP2C9, and CYP2C19 [2]. These enzymes demonstrate varying degrees of activity toward the substrate, with CYP3A4 showing particularly high metabolic capacity due to its abundant hepatic expression [3]. The collective action of these enzymes results in the formation of multiple O-demethylated metabolites, including mono-demethylated and bis-demethylated products [2].
The oxidative demethylation process generates phenolic metabolites that retain the core phenethylamine structure while losing the methoxy substituents [2]. These phenolic derivatives typically exhibit altered pharmacokinetic properties compared to the parent compound, including increased hydrophilicity and enhanced susceptibility to phase II conjugation reactions [4]. The formation of these metabolites follows sequential pathways, where initial demethylation at one methoxy position facilitates subsequent demethylation at the remaining position [2].
Kinetic studies on related dimethoxyphenethylamine compounds have revealed that the oxidative demethylation pathway exhibits substrate inhibition characteristics at higher concentrations [1]. The apparent KM values for CYP2D6-mediated demethylation typically range from 10-50 μM, while Vmax values vary depending on the specific substrate and enzyme preparation used [1]. These kinetic parameters demonstrate that the enzyme-substrate interaction follows classical Michaelis-Menten behavior under physiological conditions [1].
Phase II conjugation metabolism represents a crucial detoxification pathway for (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride and its phase I metabolites [4]. These conjugation reactions significantly enhance the water solubility of metabolites, facilitating their excretion through renal and biliary pathways [4]. The primary phase II pathways involved in the metabolism of this compound include glucuronidation, sulfation, and methylation reactions [4].
Glucuronidation represents the most prominent phase II pathway, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes [4]. UGT2B7 demonstrates the highest activity toward both the parent compound and its phenolic metabolites, forming stable glucuronide conjugates [2]. The glucuronidation process involves the transfer of glucuronic acid from UDP-glucuronic acid to hydroxyl groups present on the phenolic metabolites generated through phase I oxidation [4]. Studies using human hepatocytes have shown that UGT-mediated glucuronidation accounts for approximately 30-40% of total metabolic clearance for structurally related compounds [2].
Sulfation reactions, mediated by sulfotransferase (SULT) enzymes, constitute another significant phase II pathway [4]. SULT1A1, SULT1A2, and SULT1A3 demonstrate varying degrees of activity toward the phenolic metabolites of the compound [5]. The sulfation process involves the transfer of sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to phenolic hydroxyl groups, resulting in highly hydrophilic sulfate conjugates [5]. Research has demonstrated that sulfation typically predominates at lower substrate concentrations, while glucuronidation becomes more significant at higher concentrations due to the saturable nature of sulfotransferase enzymes [6].
Methylation reactions, primarily catalyzed by catechol-O-methyltransferase (COMT), represent a specialized phase II pathway for compounds containing catechol moieties [5]. When (1S)-1-(3,4-dimethoxyphenyl)ethan-1-amine hydrochloride undergoes oxidative demethylation to form catechol derivatives, COMT can catalyze the regioselective methylation of these phenolic groups [5]. Studies have shown that COMT demonstrates high catalytic efficiency toward catechol-containing phenethylamine derivatives, with clearance rates of approximately 470 μL/min/mg protein in human liver S9 fractions [5].
The integration of multiple phase II pathways creates a complex metabolic network where conjugation reactions compete for common substrates [4]. Research using pooled human hepatocytes has demonstrated that the relative contribution of each phase II pathway depends on several factors, including substrate concentration, enzyme expression levels, and cofactor availability [4]. The coordinated regulation of phase II enzymes and transport proteins ensures efficient elimination of conjugated metabolites from hepatic cells [7].
Preclinical studies using rat and mouse hepatocyte models have revealed significant species differences in phase II enzyme expression and activity [8]. Human hepatocytes generally demonstrate higher UGT activity compared to rat and mouse models, while sulfotransferase expression patterns vary considerably among species [8]. These differences have important implications for extrapolating preclinical metabolic data to human clinical settings [8].
CYP3A4 activity shows more consistent patterns across species, with rat and mouse models demonstrating 80-120% and 70-100% of human activity, respectively [9]. This relatively preserved activity suggests that CYP3A4-mediated metabolic pathways may be more predictable across species compared to CYP2D6-dependent processes [9]. However, substrate specificity differences still exist, leading to variations in metabolite formation patterns [9].
Phase II enzyme activities exhibit species-specific expression patterns that influence conjugation metabolism [9]. Human hepatocytes demonstrate the highest UGT activity, with rat and mouse models showing 60-80% and 40-60% of human activity, respectively [9]. These differences result in reduced glucuronidation capacity in rodent models, potentially leading to prolonged exposure to unconjugated metabolites [9]. Sulfotransferase activity follows similar patterns, with rat and mouse models demonstrating 70-90% and 50-70% of human activity, respectively [9].
Hepatic clearance rates vary among species, with mouse models generally showing the highest clearance values (20-30 mL/min/kg) compared to rat (18-25 mL/min/kg) and human (15-20 mL/min/kg) models [10]. These differences reflect variations in hepatic blood flow, enzyme expression levels, and metabolic capacity [10]. The higher clearance rates in mouse models may result from elevated metabolic activity and increased hepatocellularity compared to human liver tissue [10].
Protein binding characteristics differ significantly across species, with human plasma demonstrating the highest binding capacity (85-95%) compared to rat (75-85%) and mouse (70-80%) plasma [10]. These binding differences influence the free fraction of the compound available for metabolism and distribution [10]. Higher protein binding in human plasma may result in reduced hepatic extraction and prolonged systemic exposure compared to rodent models [10].
Metabolic stability, measured as elimination half-life, shows species-specific patterns with mouse models demonstrating the longest half-life (45-65 minutes) compared to rat (35-55 minutes) and human (25-45 minutes) models [10]. These differences reflect the complex interplay between enzyme expression, clearance capacity, and physiological factors [10]. The longer half-life in mouse models may result from reduced enzyme activity despite higher clearance rates, suggesting that factors beyond hepatic metabolism influence overall drug disposition [10].
Hepatocellularity varies among species, with mouse liver tissue containing the highest density of hepatocytes (134 × 10⁶ cells/g liver) compared to rat (117 × 10⁶ cells/g liver) and human (110 × 10⁶ cells/g liver) tissue [11]. These differences affect the scaling of in vitro metabolic data to in vivo clearance estimates [11]. The higher hepatocellularity in mouse models may partially compensate for reduced per-cell enzymatic activity, contributing to overall metabolic capacity [11].